3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as TAK-659 and belongs to the class of pyrazinone-based kinase inhibitors.
Mechanism Of Action
The mechanism of action of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves the inhibition of kinase enzymes. Specifically, this compound can bind to the ATP-binding site of BTK and prevent its activity. This, in turn, can lead to the inhibition of B-cell receptor signaling, which is important for the survival and proliferation of B-cell malignancies.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one are still being studied. However, it is known that this compound can selectively inhibit the activity of BTK, which is important for the survival and proliferation of B-cell malignancies. This can lead to the induction of apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one in lab experiments is its specificity for BTK inhibition. This allows for the selective targeting of B-cell malignancies and can reduce the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, which means it can be easily absorbed and distributed in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can lead to liver toxicity and other adverse effects.
Future Directions
There are several future directions for the study of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one. One direction is the development of new drugs based on this compound for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the study of the potential toxicity of this compound and the development of strategies to reduce its toxicity. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and its potential applications in other diseases.
Synthesis Methods
The synthesis of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves a series of chemical reactions. The starting material for the synthesis is 2,5-dimethoxybenzoic acid, which is converted into a carboxylic acid chloride using thionyl chloride. The resulting compound is then reacted with 3-fluoroaniline to obtain the corresponding amide. The amide is then subjected to a series of reactions involving thionyl chloride, potassium tert-butoxide, and 2-bromoethyl methyl sulfide to produce the final product.
Scientific Research Applications
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one has been extensively studied for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. This compound acts as a kinase inhibitor, which means it can block the activity of certain enzymes that are involved in the development and progression of these diseases. Several studies have shown that 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development of B-cell malignancies.
properties
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-26-15-6-7-18(27-2)16(11-15)17(24)12-28-19-20(25)23(9-8-22-19)14-5-3-4-13(21)10-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAAJHQGWCEHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.